Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate
Description
Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Allyl ester group: Enhances lipophilicity and metabolic stability compared to ethyl or methyl esters.
- 2-Methoxyphenyl substituent at position 4: Introduces steric and electronic effects due to the ortho-methoxy group.
- Methylsulfanyl group at position 6: A sulfur-containing substituent that may influence redox properties and intermolecular interactions.
- Cyano group at position 5: An electron-withdrawing group that stabilizes the DHP ring and modulates reactivity.
This compound belongs to a class of DHPs widely studied for their pharmacological and material science applications. Structural modifications at key positions significantly alter physicochemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-10-24-19(22)16-12(2)21-18(25-4)14(11-20)17(16)13-8-6-7-9-15(13)23-3/h5-9,17,21H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTMDVYWUHITMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2OC)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate (referred to as compound A) is a member of the dihydropyridine (DHP) family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by data tables and case studies.
Chemical Structure and Properties
Compound A is characterized by the presence of a cyano group, methoxyphenyl moiety, and a methylsulfanyl group, which are critical for its biological activity. The general structure can be represented as follows:
The biological activity of compound A can be attributed to its ability to interact with various biological targets. Dihydropyridines are known to modulate calcium channels and exhibit antioxidant properties, which may contribute to their therapeutic effects. Specifically, compound A has been shown to inhibit certain enzymes involved in inflammatory pathways and may also possess cytotoxic effects against cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of compound A and its analogs:
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Compound A | 6.26 | |
| Anti-inflammatory | Analog 2c | 5.0 | |
| Enzyme Inhibition | HLE Inhibitor | 8.66 | |
| Analgesic | DHP derivatives | 13.99 |
Antitumor Activity
A recent study evaluated the antitumor potential of compound A on human lung cancer cell lines (A549, HCC827). The compound exhibited significant cytotoxicity with an IC50 value of 6.26 µM against HCC827 cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In another study focusing on DHP derivatives, compound A was linked to notable anti-inflammatory activity. The structural modifications at the C4 position were found to enhance the anti-inflammatory response in vitro, correlating with decreased levels of pro-inflammatory cytokines .
Enzyme Inhibition
Compound A has been identified as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The inhibition constant was determined to be 8.66 µM, suggesting that compound A could play a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship for compound A indicates that specific substitutions at various positions significantly influence its biological efficacy:
- C4 Position : Substitution with methoxyphenyl increases antitumor activity.
- C5 Position : The presence of a cyano group enhances enzyme inhibition.
- C6 Position : Methylsulfanyl groups contribute to overall bioactivity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core, followed by functionalization to introduce the allyl and cyano groups. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Several studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to Allyl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : A related study demonstrated that a series of dihydropyridine derivatives exhibited IC50 values ranging from 1 to 5 µM against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, suggesting their potential as anticancer agents .
Cardiovascular Applications
Dihydropyridines are well-known for their role as calcium channel blockers. The structural features of this compound may confer similar properties, making it a candidate for hypertension treatment.
- Research Insight : Studies on related compounds have shown their efficacy in lowering blood pressure and improving cardiac function by modulating calcium influx in cardiac and vascular smooth muscle cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of dihydropyridine derivatives. Modifications to the substituents on the pyridine ring or alterations in the alkyl chains can significantly influence their pharmacological profiles.
Potential Therapeutic Uses
The diverse biological activities associated with this compound suggest several therapeutic applications:
- Anticancer Therapy : As highlighted by various studies, its derivatives could be developed into novel anticancer drugs targeting specific pathways involved in tumor growth.
- Cardiovascular Disease Management : The compound's potential as a calcium channel blocker positions it as a candidate for treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Substituent Variations at Position 6
The methylsulfanyl group in the target compound distinguishes it from analogues with bulkier or more complex sulfur-containing substituents:
Key Observations :
Aromatic Substituents at Position 4
The 2-methoxyphenyl group in the target contrasts with para-substituted phenyl rings in analogues:
Key Observations :
Ester Group Modifications
The allyl ester in the target compound differs from ethyl or propyl esters in analogues:
Preparation Methods
Classical Hantzsch Reaction Adaptations
The Hantzsch reaction remains a foundational approach for 1,4-DHP synthesis. For the target compound, modifications are required to incorporate the cyano, methylsulfanyl, and 2-methoxyphenyl groups. A representative protocol involves:
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Core Formation : Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate under refluxing ethanol forms the 4-(2-methoxyphenyl)-1,4-DHP scaffold .
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Cyanation : Introduction of the cyano group at position 5 is achieved via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnI₂ .
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Thioether Functionalization : The methylsulfanyl group at position 6 is introduced using methanethiol (CH₃SH) under basic conditions, leveraging the nucleophilic displacement of a pre-installed leaving group (e.g., bromide) .
Key Limitations : Classical methods often suffer from low yields (30–45%) due to competing side reactions, particularly during cyanation and thiolation steps .
Metal-Catalyzed Modular Assembly
Transition-metal catalysis enhances regioselectivity and functional group tolerance. A three-component strategy inspired by inverse electron-demand hetero-Diels–Alder reactions offers a robust pathway:
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Ynamide Intermediate Generation : Terminal alkynes react with sulfonyl azides in the presence of Cu(I) catalysts to form metalated ynamides .
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Cycloaddition : The ynamide reacts with N-sulfonyl-1-aza-1,3-butadienes, forming the 1,4-DHP core with inherent amino and sulfonyl groups .
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Post-Functionalization :
Advantages :
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Yields improve to 60–75% due to precise control over regiochemistry.
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Alkali metal cations (Li⁺, Cs⁺) stabilize transition states, reducing side-product formation .
Eco-Friendly Synthesis Using Magnetic Nanocatalysts
Fe₃O₄@Phen@Cu nanoparticles enable sustainable 1,4-DHP synthesis in aqueous media (Table 1) :
Table 1: Optimization of Reaction Conditions for 1,4-DHPs Using Fe₃O₄@Phen@Cu
| Catalyst (mg) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 25 | H₂O | 60 | 30 | 98 |
| 20 | PEG | 60 | 30 | 69 |
| 25 | DMF | 60 | 30 | 70 |
| 0 | H₂O | 60 | 60 | 21 |
Procedure :
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Mix 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) with Fe₃O₄@Phen@Cu (25 mg) in H₂O.
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Stir at 60°C for 30 minutes.
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Introduce methylsulfanyl via post-synthetic thiolation using methanethiol and Cs₂CO₃ .
Mechanistic Insight : The catalyst activates carbonyl groups via Lewis acid-base interactions, accelerating Knoevenagel condensation and Michael addition steps (Scheme 1) .
Solvent-Free Mechanochemical Approaches
Ball-milling techniques eliminate solvents and reduce reaction times:
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One-Pot Assembly : Combine 2-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, and S-methylisothiourea sulfate in a milling jar.
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Cyclization : Mechanochemical force induces cyclization at 30 Hz for 15 minutes.
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Esterification : Treat the crude product with allyl chloroformate and NaHCO₃ to install the allyl ester .
Outcomes :
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Reaction time decreases from hours to minutes.
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Yields reach 65–70%, though scalability remains challenging .
Computational Modeling for Reaction Optimization
Density functional theory (DFT) studies identify rate-limiting steps and ideal substituent orientations:
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Transition-State Analysis : The thiolation step exhibits the highest activation energy (ΔG‡ = 28.5 kcal/mol), favoring SN2 mechanisms over radical pathways .
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Substituent Effects : Electron-donating groups (e.g., methoxy) at the 4-position stabilize the 1,4-DHP core via resonance, reducing ring distortion .
Design Implications : Introducing electron-withdrawing groups at position 5 (e.g., cyano) enhances electrophilicity, facilitating subsequent functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
